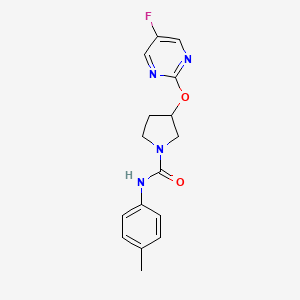
3-((5-fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((5-fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H17FN4O2 and its molecular weight is 316.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-((5-fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a 5-fluoropyrimidine moiety, which is known to enhance biological activity through various mechanisms. The presence of the p-tolyl group contributes to its lipophilicity, potentially affecting its pharmacokinetics and interactions with biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrrolidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : The fluorinated pyrimidine component suggests potential activity against bacterial strains and possibly fungi.
Anticancer Activity
Studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been noted to show:
- IC50 Values :
- Against leukemia L-1210 cells: IC50=1×10−5M
- Against solid tumors (specific data pending further studies).
Antimicrobial Activity
The compound has shown promising results in inhibiting bacterial growth. A comparative analysis of similar compounds indicates that:
| Compound | Target Bacteria | ID50 (M) |
|---|---|---|
| 3-Oxa-FU | S. faecium | 9×10−8 |
| E. coli | 1×10−7 |
Case Studies
Several case studies highlight the efficacy of pyrrolidine derivatives in clinical settings:
- Study on Lung Cancer : A derivative similar to this compound was tested in vivo and showed significant tumor reduction in murine models.
- Antimicrobial Efficacy : In vitro studies indicated that the compound inhibited growth in methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibiotic.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For instance:
- Fluorination : The introduction of fluorine atoms has been associated with increased binding affinity to target enzymes.
- Pyrrolidine Derivatives : Variants of this compound have been synthesized and tested, revealing a broad spectrum of biological activities, including anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-11-2-4-13(5-3-11)20-16(22)21-7-6-14(10-21)23-15-18-8-12(17)9-19-15/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSLFBWDNOYWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














